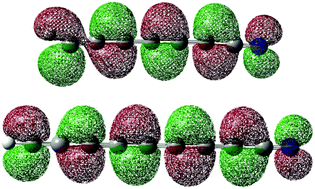Structural properties of possible interstellar valence anions of the series HCnN− (n = 3, 5, 7, 9)†
Physical Chemistry Chemical Physics Pub Date: 2020-07-09 DOI: 10.1039/D0CP02666B
Abstract
In this contribution we investigate the structural properties of stable anions of small carbon clusters, with one nitrogen and one hydrogen atoms attached to the C-cluster, to surmise their possible existence in the Interstellar Medium (ISM). Many possible configurational (geometrical) isomers with positive vertical electron detachment values are presented, and arranged according to their relative energy. Specific attention is paid to the structures of the lowest-energy valence isomers, the chain-structures of HC7N− and HC9N− anions with quasilinear and linear geometry, respectively. They exhibit relatively large permanent dipole moments (2.697 and 5.034 Debye) and adiabatic electron affinities (AEAs) of 1.13 and 1.35 eV. Isomers of the HNCn− family and many branched structures are possible stable species viable for detection in the ISM.


Recommended Literature
- [1] Electrophilic subsitution in 2,1-benzisothiazoles
- [2] New transition metal complexes containing imidazole rings endowed with potential antiamoebic activity†
- [3] Pyrroloindoline cyclization in tryptophan-containing cyclodipeptides mediated by an unprecedented indole C3 methyltransferase from Streptomyces sp. HPH0547†
- [4] Refractories and metal oxides, ceramics, slags and cements
- [5] Energy landscapes for ellipsoids in non-uniform AC electric fields†
- [6] Surface plasmon-enhanced zeolite catalysis under light irradiation and its correlation with molecular polarity of reactants†
- [7] Corrosion behavior and mechanism of X80 steel in silty soil under the combined effect of salt and temperature
- [8] Real-time monitoring of the evolution of magnetism during precipitation of superparamagnetic nanoparticles for bioscience applications
- [9] Contents list
- [10] Correction: Crystal structure and metallization mechanism of the π-radical metal TED










